4-(3,3-Difluorocyclobutyl)benzenamine
Overview
Description
4-(3,3-Difluorocyclobutyl)benzenamine is a chemical compound that has garnered significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a difluorocyclobutyl group attached to a benzenamine moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorocyclobutyl)benzenamine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzenamine moiety allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzenamine derivatives.
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)benzenamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor in drug development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorocyclobutyl)benzenamine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,3-Difluorocyclobutyl)benzenamine include:
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutanone
- Ethyl 3,3-difluorocyclobutanecarboxylate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the benzenamine moiety, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
4-(3,3-difluorocyclobutyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)5-8(6-10)7-1-3-9(13)4-2-7/h1-4,8H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNBTLDXIAPXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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